N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-(2,5-dibromo-3-methyl-6-propan-2-ylphenoxy)acetamide
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Overview
Description
N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-(2,5-dibromo-3-methyl-6-propan-2-ylphenoxy)acetamide is a complex organic compound that belongs to the class of indole derivatives.
Preparation Methods
The synthesis of N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-(2,5-dibromo-3-methyl-6-propan-2-ylphenoxy)acetamide involves multiple steps, starting with the preparation of the indole moiety. The indole nucleus can be synthesized through various methods, including Fischer indole synthesis, Bartoli indole synthesis, and the Madelung synthesis . The bromination of the indole ring is typically achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions . The final step involves the coupling of the brominated indole with the phenoxyacetamide derivative, which can be achieved using standard coupling reagents such as EDCI or DCC .
Chemical Reactions Analysis
N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-(2,5-dibromo-3-methyl-6-propan-2-ylphenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can undergo coupling reactions with various nucleophiles to form new C-C or C-N bonds.
Scientific Research Applications
N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-(2,5-dibromo-3-methyl-6-propan-2-ylphenoxy)acetamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-(2,5-dibromo-3-methyl-6-propan-2-ylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to the desired biological effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-(2,5-dibromo-3-methyl-6-propan-2-ylphenoxy)acetamide can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with various biological activities.
5-bromo-1H-indole-3-carbaldehyde: A precursor for the synthesis of various biologically active compounds.
Indole-3-carbinol: Known for its anticancer properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-(2,5-dibromo-3-methyl-6-propan-2-ylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Br3N3O3/c1-9(2)16-13(22)6-10(3)17(23)19(16)29-8-15(27)25-26-18-12-7-11(21)4-5-14(12)24-20(18)28/h4-7,9,24,28H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQVXQQBYTPBBLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1Br)OCC(=O)N=NC2=C(NC3=C2C=C(C=C3)Br)O)C(C)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Br3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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